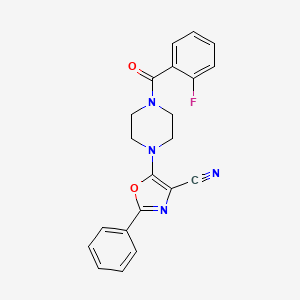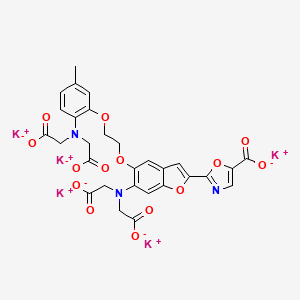![molecular formula C21H23ClN4O B2536157 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine CAS No. 860784-30-1](/img/structure/B2536157.png)
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and psychoactive drugs . The molecule also includes a 1,2,4-oxadiazole ring, which is known for its wide spectrum of biological activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. The structure of this compound, as suggested by its name, includes a piperazine ring and a 1,2,4-oxadiazole ring. These rings are connected by a methylene (-CH2-) group .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple functional groups. The piperazine ring is known to undergo reactions with various electrophiles, and the oxadiazole ring can participate in nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
Synthesis and Metabolic Pathways
Research into the metabolic pathways of arylpiperazine derivatives, which are structurally related to the compound , has shown that these compounds undergo extensive pre-systemic and systemic metabolism. This includes CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, which is the target site of most arylpiperazine derivatives. This exploration of metabolism pathways is crucial for understanding the pharmacological actions and potential side effects of these compounds (Caccia, 2007).
Pharmacological Activities and Therapeutic Potential
Various studies have highlighted the therapeutic potential of piperazine and oxadiazole derivatives, including those structurally related to the mentioned compound. These studies show:
The potential of piperazine derivatives in treating conditions like depression, psychosis, anxiety, and particularly their activity against Mycobacterium tuberculosis. Notably, piperazine is a versatile scaffold in numerous marketed drugs with diverse pharmacological activities (Girase et al., 2020).
The significance of the oxadiazole ring, particularly 1,3,4-oxadiazole, in synthesizing new drug candidates. These rings are noted for their widespread biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Oxadiazole derivatives are recognized for their potential as a core structure in the development of new therapeutic agents with varied biological activities (Bala et al., 2010).
Research progress in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, showcasing their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This emphasizes the biological relevance of oxadiazole derivatives in the medicinal chemistry field, providing a basis for future drug development (Wang et al., 2022).
Direcciones Futuras
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its potential biological activities, and assessment of its safety and hazards. Such research could contribute to the development of new pharmaceuticals or other useful products .
Mecanismo De Acción
Target of Action
Similar compounds such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3c-pep) are known to be potent dopamine transporter (dat) ligands . They show high selectivity for the dopamine transporter with relatively low affinity for the closely related norepinephrine transporter (NET) and the serotonin transporter (SERT) .
Mode of Action
Compounds with similar structures, such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine, are known to interact with their targets (such as the dopamine transporter) by binding to them . This binding can inhibit the reuptake of dopamine, leading to increased dopamine concentrations in the synaptic cleft .
Biochemical Pathways
Similar compounds are known to affect the dopamine neurotransmission pathway due to their interaction with the dopamine transporter . This can lead to downstream effects such as changes in mood, cognition, and behavior.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body after administration, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to increase the concentration of dopamine in the synaptic cleft, which can lead to changes in neuronal signaling .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action and stability of similar compounds .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-15-4-3-5-16(2)20(15)26-12-10-25(11-13-26)14-19-23-21(24-27-19)17-6-8-18(22)9-7-17/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHYISUSSVTYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2536074.png)

![2-(2-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2536076.png)

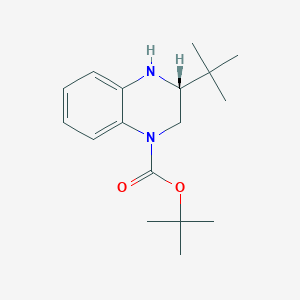
![3-methyl-4-oxo-1-phenyl-N-(4-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2536080.png)
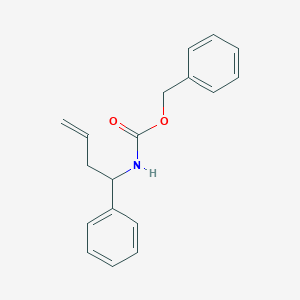


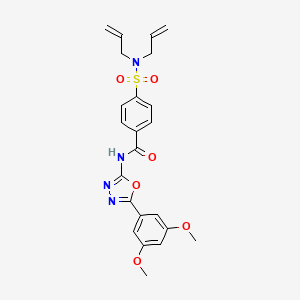
![N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide](/img/structure/B2536087.png)
![N-[[3-(2-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2536092.png)
